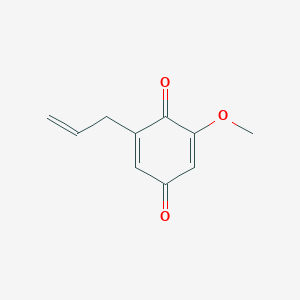
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-6-methoxybenzo-1,4-quinone is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoquinone, characterized by the presence of an allyl group and a methoxy group attached to the quinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-6-methoxybenzo-1,4-quinone typically involves the alkylation of 2-methoxybenzo-1,4-quinone with an allyl halide under basic conditions. The reaction can be carried out using a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is usually heated to reflux to facilitate the alkylation process.
Industrial Production Methods
While specific industrial production methods for 2-allyl-6-methoxybenzo-1,4-quinone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Allyl-6-methoxybenzo-1,4-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to the corresponding hydroquinone.
Substitution: The allyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinones, while reduction will produce hydroquinones. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Allyl-6-methoxybenzo-1,4-quinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s quinone structure makes it a useful probe for studying redox reactions in biological systems.
Medicine: Quinone derivatives, including 2-allyl-6-methoxybenzo-1,4-quinone, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It can be used in the development of dyes, pigments, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-allyl-6-methoxybenzo-1,4-quinone involves its ability to undergo redox reactions. In biological systems, quinones can accept and donate electrons, making them effective in processes like electron transport and oxidative stress responses. The compound can interact with various molecular targets, including enzymes and proteins, influencing cellular pathways and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzo-1,4-quinone: Lacks the allyl group, making it less reactive in certain substitution reactions.
2-Allyl-1,4-dimethoxybenzene: Contains an additional methoxy group, altering its chemical properties and reactivity.
2-Phenylbenzo-1,4-quinone: Has a phenyl group instead of an allyl group, leading to different reactivity and applications.
Uniqueness
2-Allyl-6-methoxybenzo-1,4-quinone is unique due to the presence of both an allyl and a methoxy group on the quinone ring
Propriétés
Numéro CAS |
31788-37-1 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
2-methoxy-6-prop-2-enylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10O3/c1-3-4-7-5-8(11)6-9(13-2)10(7)12/h3,5-6H,1,4H2,2H3 |
Clé InChI |
SADMZRGJXMTBLW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)C=C(C1=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




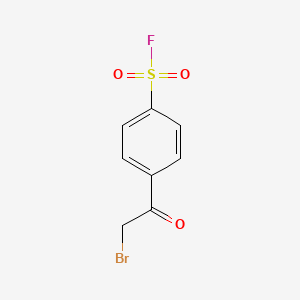
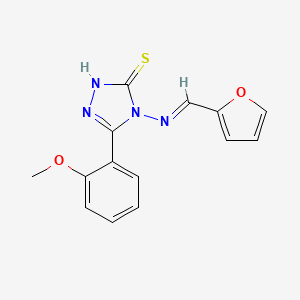
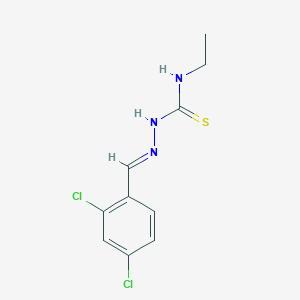


![1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15088064.png)

![3-amino-N-(2-benzoyl-4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15088070.png)

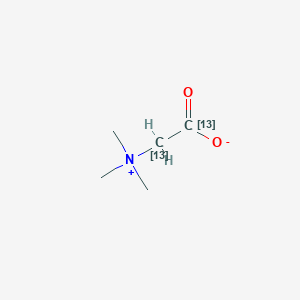
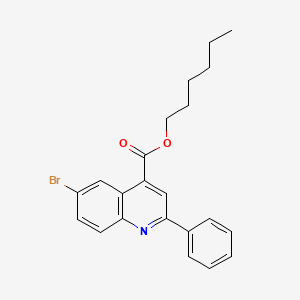
![2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid](/img/structure/B15088099.png)
